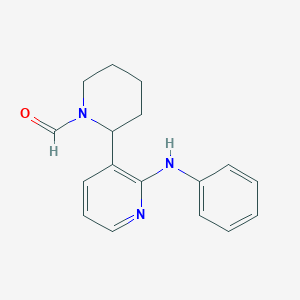
5-(3-Bromobenzoyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzoyl)furan-2-carboxylic acid typically involves the bromination of benzoylfuran followed by carboxylation. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromobenzoyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-(3-Bromobenzoyl)furan-2-carboxylic acid is utilized in a variety of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(3-Bromobenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-(3-Bromobenzoyl)furan-2-carboxylic acid include:
- 5-(3-Chlorobenzoyl)furan-2-carboxylic acid
- 5-(3-Methylbenzoyl)furan-2-carboxylic acid
- 5-(3-Nitrobenzoyl)furan-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its bromine substituent, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific research applications where bromine’s presence is advantageous .
Eigenschaften
Molekularformel |
C12H7BrO4 |
|---|---|
Molekulargewicht |
295.08 g/mol |
IUPAC-Name |
5-(3-bromobenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7BrO4/c13-8-3-1-2-7(6-8)11(14)9-4-5-10(17-9)12(15)16/h1-6H,(H,15,16) |
InChI-Schlüssel |
JKFIQYJOPFOWGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)



![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)




![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)



